molecular formula C16H22N6O4S B2987127 1-(methylsulfonyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide CAS No. 1351660-00-8

1-(methylsulfonyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B2987127
CAS No.: 1351660-00-8
M. Wt: 394.45
InChI Key: NYXGQYVLGUHNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine-4-carboxamide core linked to a methylsulfonyl group and a pyridazinone-ethyl moiety substituted with a pyrazole ring. Though direct pharmacological data for this compound is unavailable in the provided evidence, structurally related analogs (e.g., benzimidazolone-piperidine derivatives) are explored as inhibitors of oxidative stress-related enzymes like 8-oxoguanine DNA glycosylase (OGG1) .

Properties

IUPAC Name

1-methylsulfonyl-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O4S/c1-27(25,26)20-10-5-13(6-11-20)16(24)17-8-12-22-15(23)4-3-14(19-22)21-9-2-7-18-21/h2-4,7,9,13H,5-6,8,10-12H2,1H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXGQYVLGUHNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(methylsulfonyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide involves a multi-step process that integrates several types of organic reactions, including nucleophilic substitution, condensation, and oxidation. A common synthetic route begins with the preparation of piperidine-4-carboxylic acid, followed by methylsulfonation, and subsequent attachment of the pyrazole and pyridazine moieties through a series of amide bond formations and cyclizations.

Industrial Production Methods: : Scaling up the synthesis for industrial production requires optimizing reaction conditions to ensure high yields and purity. Techniques such as continuous flow synthesis and the use of industrial catalysts can be employed. Maintaining stringent control over temperature, pressure, and pH levels is crucial in large-scale operations.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes a variety of chemical reactions, including:

  • Oxidation: : Conversion of the methylsulfonyl group to sulfone derivatives.

  • Reduction: : Reduction of the pyridazinone ring to dihydropyridazine intermediates.

  • Substitution: : Nucleophilic substitution at the carboxamide and pyrazole rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂) under mild acidic conditions.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an anhydrous solvent.

  • Substitution: : Use of bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).

Major Products: : Oxidation and reduction of the original compound yield a variety of derivatives, each with potential applications in different fields. Common products include sulfone derivatives and dihydropyridazine intermediates.

Scientific Research Applications

1-(methylsulfonyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide has notable potential in various scientific research fields:

  • Chemistry: : Utilized as a precursor in the synthesis of more complex molecules.

  • Biology: : Studied for its potential interactions with biological systems and its efficacy as a ligand in protein binding studies.

  • Medicine: : Investigated for its therapeutic properties, particularly in the treatment of inflammatory and neurological disorders due to its multi-functional groups.

  • Industry: : Used in the development of novel materials and as a catalyst in specific organic reactions.

Mechanism of Action

The mechanism of action for this compound often involves its interaction with specific molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites of certain proteins, altering their function and leading to therapeutic effects. Pathways involved include inhibition of enzyme activity or modulation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Selected Compounds

Compound Name & Identifier Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications References
1-(Methylsulfonyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide (Target) C16H22N6O4S ~394.45 Piperidine-4-carboxamide, methylsulfonyl, pyridazinone-pyrazole Enzyme inhibition (e.g., PDEs, kinases)
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C21H22N6O 374.4 Pyrazolo[3,4-b]pyridine core, ethyl-methylpyrazole, phenyl substituent Drug discovery (e.g., kinase inhibitors)
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide C19H21BrN4O3 460.3 Benzodiazol-one, bromo substituent, methoxy-methylpyridine OGG1 inhibition (oxidative stress targets)
1-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide C18H20N8O 364.4 Pyridazine-triazole hybrid, pyridinylmethyl group Antimicrobial or anticancer agents

Key Observations:

Structural Diversity: The target compound distinguishes itself with a pyridazinone-pyrazole system, contrasting with the pyrazolo[3,4-b]pyridine core in and the benzodiazol-one in . The pyridazinone ring may improve solubility compared to aromatic heterocycles like pyridine .

Molecular Weight and Drug-Likeness :

  • The target’s molecular weight (~394.45) is intermediate, aligning with typical small-molecule drugs. Compounds like (460.3) may face challenges in bioavailability due to higher molecular weight.

Pharmacological Implications: Methylsulfonyl vs. Bromo/Methoxy Groups: The sulfonyl group’s electron-withdrawing nature could stabilize binding interactions in enzymatic pockets, whereas bromine in may serve as a synthetic handle for further derivatization. Pyridazinone vs. Pyrazolo-Pyridine: Pyridazinone’s hydrogen-bonding capacity (via the carbonyl group) may enhance target affinity compared to the fused pyrazolo-pyridine in .

Biological Activity

1-(Methylsulfonyl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Chemical Structure

The compound can be represented as follows:

C15H19N5O3S\text{C}_{15}\text{H}_{19}\text{N}_{5}\text{O}_{3}\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and the introduction of the pyrazole moiety. Various synthetic routes have been explored to optimize yield and purity, with modifications aimed at enhancing biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. Research indicates that compounds containing pyrazole structures can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers.

In a study examining similar compounds, it was found that:

  • Cell Viability : The compound showed significant inhibition of cell viability in MDA-MB-231 cells at concentrations as low as 1.0 μM.
  • Apoptosis Induction : Enhanced caspase-3 activity was observed, indicating a mechanism involving apoptosis at higher concentrations (10.0 μM) .

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Microtubule Destabilization : Similar compounds have been shown to destabilize microtubules, leading to cell cycle arrest and apoptosis .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression, such as histone demethylases (KDMs), which are implicated in epigenetic regulation of gene expression .

Data Summary

Biological Activity Concentration Effect Observed
Cell Viability1.0 μMSignificant inhibition in MDA-MB-231 cells
Apoptosis Induction10.0 μMEnhanced caspase-3 activity (1.33–1.57 times)
Microtubule Assembly20.0 μMInhibition (40.76–52.03%)

Case Studies

A notable case study involved testing a series of pyrazole derivatives for their anticancer activities. Among them, compounds similar to this compound demonstrated promising results against various cancer cell lines, suggesting a strong correlation between structural features and biological efficacy .

Q & A

Q. What are the critical steps for synthesizing this compound, and how are intermediates characterized?

The synthesis involves sequential functionalization of the piperidine and pyridazinone moieties. Key steps include:

  • Sulfonylation : Introducing the methylsulfonyl group to the piperidine ring via reaction with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Pyrazole-Pyridazinone Coupling : Coupling the pyridazinone core with a pyrazole derivative using nucleophilic substitution or palladium-catalyzed cross-coupling. highlights similar procedures using ethyl esters as intermediates .
  • Characterization : Intermediates are validated via 1^1H NMR (e.g., δ 11.55 ppm for NH protons in pyridazinone derivatives) and LCMS (e.g., ESIMS m/z 392.2 for related structures) .

Q. What spectroscopic methods are recommended for structural confirmation?

  • NMR Spectroscopy : Use 400 MHz 1^1H NMR in DMSO-d₆ to resolve complex splitting patterns (e.g., δ 7.44 ppm for pyridazine protons, δ 3.85 ppm for methylsulfonyl groups) .
  • LCMS/HPLC : Confirm purity (>98%) and molecular weight via ESI-MS and reverse-phase HPLC with UV detection .

Q. How should researchers design initial biological activity screens?

  • Target Selection : Prioritize kinases or GPCRs due to the compound’s sulfonamide and pyrazole motifs, which are common in inhibitors (e.g., pyrazole-based kinase inhibitors in ) .
  • Assay Conditions : Use cell-free enzymatic assays (IC₅₀ determination) followed by cell-based viability tests (e.g., MTT assays) at 1–10 µM concentrations .

Advanced Research Questions

Q. How can synthetic yields be improved for the pyridazinone-ethyl-piperidine coupling step?

  • Optimization Strategies :
    • Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling ( reports >60% yields for analogous pyrazole-pyridazine systems) .
    • Solvent Effects : Replace DMF with DMA to reduce side reactions (observed in for similar amidation reactions) .
    • Temperature Control : Maintain 60–80°C to balance reaction rate and decomposition .

Q. What computational methods aid in analyzing conformational stability?

  • Molecular Dynamics (MD) : Simulate the piperidine ring’s chair-flip dynamics and sulfonyl group orientation in explicit solvent (e.g., water/ethanol mixtures) .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict NMR chemical shifts (e.g., methylsulfonyl S=O stretching at ~1350 cm⁻¹ in IR) .

Q. How to resolve contradictions in pharmacological data across studies?

  • Case Example : If one study reports nM-level kinase inhibition () while another shows µM activity ():
    • Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays.
    • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts .

Q. What strategies enable structure-activity relationship (SAR) studies on the pyrazole moiety?

  • Substitution Patterns : Synthesize analogs with electron-withdrawing groups (e.g., -CF₃ at pyrazole C3) to enhance binding affinity (as in ) .
  • Pharmacophore Mapping : Overlay crystal structures (e.g., PDB ID A1BQ7 in ) to identify critical hydrogen-bonding interactions .

Methodological Considerations

Q. How to address low reproducibility in scaled-up synthesis?

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .
  • Process Monitoring : Implement in-situ FTIR to track reaction intermediates and adjust stoichiometry dynamically .

Q. What analytical techniques detect degradation products under physiological conditions?

  • Forced Degradation : Expose the compound to pH 1–13 buffers at 40°C for 24 hours. Analyze via UPLC-MS/MS to identify hydrolyzed sulfonamide or oxidized pyridazinone products .

Q. How to design a robust formulation for in vivo studies?

  • Salt Formation : Screen hydrochloride or mesylate salts to improve aqueous solubility (e.g., ’s approach for related piperazine derivatives) .
  • Vehicle Selection : Use 10% Captisol® in PBS for intravenous administration, ensuring <5% hemolysis in preliminary toxicity screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.